Cycloviolacin Y5
Description
Structure
2D Structure
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GIPCAESCVWIPCTVTAIVGCSCSDKVCYN |
Origin of Product |
United States |
Biosynthesis and Natural Production Pathways of Cycloviolacin Y5
Genetic Architecture and Precursor Protein Composition
The production of Cycloviolacin Y5 begins at the genetic level, with dedicated genes encoding a larger precursor protein. This precursor is a modular entity, containing distinct domains that guide the future cyclotide through its maturation process.
Gene Encoding and Arrangement of Cyclotide Precursors
Cyclotides like this compound are ribosomally synthesized, meaning they are products of gene transcription and translation. uq.edu.au The genes responsible for their production are found in various plant families, including the Violaceae, from which Viola yedoensis, a source of this compound, belongs. nih.govnih.gov These genes often encode precursor proteins that can contain single or multiple copies of a cyclotide domain. nih.gov For instance, the precursor for kalata B2, another well-studied cyclotide, contains up to three copies of the mature cyclotide sequence. nih.gov This arrangement allows for the efficient production of these defense-related peptides from a single gene transcript. In some cases, cyclotide domains have been found "hijacked" within albumin genes, indicating a fascinating evolutionary pathway for their biogenesis. uq.edu.au
Constituent Domains: Signal Peptides, Pro-Regions, and Mature Cyclotide Sequence
The precursor protein of a cyclotide is a multi-domain structure essential for its correct processing and folding. uq.edu.auacs.org It is typically composed of:
An Endoplasmic Reticulum (ER) Signal Peptide: This initial sequence directs the precursor protein to the ER, the site of protein folding and modification. uq.edu.au This signal is cleaved off after it has fulfilled its targeting function. uq.edu.au
Pro-peptides: These regions, located at both the N-terminus (N-terminal pro-peptide or NTPP) and C-terminus (C-terminal pro-peptide or CTPP) of the mature cyclotide sequence, play crucial roles in the folding and cyclization process. acs.orgwindows.net The N-terminal region sometimes contains a highly conserved N-terminal repeat (NTR) that is important for processing. nih.govwindows.net
The Mature Cyclotide Sequence: This is the core domain that will ultimately form the final, biologically active this compound. acs.org This sequence contains the six conserved cysteine residues that are fundamental to forming the stabilizing cystine knot. nih.govacs.org
Table 1: Domains of a Typical Cyclotide Precursor Protein
| Domain | Function |
|---|---|
| ER Signal Peptide | Directs the precursor to the endoplasmic reticulum. |
| N-terminal Pro-peptide (NTPP) | Assists in proper folding and processing. May contain an N-terminal repeat (NTR). |
| Mature Cyclotide Domain | The sequence that becomes the final, active cyclotide. Contains the six conserved cysteine residues. |
| C-terminal Pro-peptide (CTPP) | Involved in the cyclization process. |
Post-Translational Processing and Cyclization Mechanisms
Following the translation of the precursor protein, a series of intricate enzymatic events take place to transform the linear peptide into the compact, cyclic structure of this compound.
Enzymatic Roles in Cleavage and Ligation: Focus on Asparaginyl Endopeptidases (AEPs)
The key enzymatic step in the biosynthesis of cyclotides is the backbone cyclization, a process of both cleavage and ligation. capes.gov.br This reaction is catalyzed by a specific class of enzymes known as asparaginyl endopeptidases (AEPs), also referred to as legumains. bohrium.comnih.gov AEPs recognize and cleave the peptide bond at the C-terminal side of a highly conserved asparagine (or occasionally aspartic acid) residue located at the end of the mature cyclotide sequence. nih.govnih.gov This cleavage is coupled with the formation of a new peptide bond between the newly freed C-terminus and the N-terminus of the mature cyclotide domain, effectively circularizing the peptide. nih.govnih.gov The suppression of AEP activity has been shown to reduce the amount of cyclic cyclotide produced, leading to an accumulation of linear precursors, which strongly supports the crucial role of this enzyme in the cyclization process. nih.gov While AEPs are responsible for the C-terminal processing and cyclization, the enzyme(s) responsible for the initial cleavage at the N-terminus of the cyclotide domain are not as well understood. capes.gov.brbohrium.com
Oxidative Folding and Disulfide Bond Formation Pathways
Concurrent with or following cyclization, the six conserved cysteine residues within the cyclotide sequence must form three specific disulfide bonds to create the characteristic cyclic cystine knot (CCK) motif. ingentaconnect.comnih.gov This oxidative folding process is critical for the exceptional stability of cyclotides. ingentaconnect.comnih.gov The formation of the correct disulfide bond pairings (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is a concerted process that is likely influenced by the surrounding cellular environment and potentially assisted by other enzymes. acs.orgingentaconnect.com Studies on the in vitro folding of cyclotides have shown that the process can be influenced by factors such as redox reagents and the presence of hydrophobic solvents. uq.edu.au The folding pathway can proceed through one- and two-disulfide intermediates before reaching the final, native three-disulfide structure. uq.edu.auresearchgate.net For some cyclotides, a native-like two-disulfide intermediate has been observed to accumulate during the folding process. researchgate.netuq.edu.au It is believed that protein disulfide isomerases (PDIs) may be involved in shuffling disulfide bonds to achieve the correct, most stable conformation in vivo. diva-portal.org
Current Research Gaps in Understanding the Complete Biosynthetic Process
Despite significant advances, a complete picture of cyclotide biosynthesis remains elusive. acs.orguq.edu.auuq.edu.au One of the major gaps in our knowledge is the precise identity and mechanism of the protease(s) responsible for cleaving the N-terminus of the mature cyclotide domain from the precursor protein. capes.gov.brbohrium.com While AEPs have been confirmed to handle the C-terminal cleavage and cyclization, the full cast of enzymatic players is yet to be fully characterized. capes.gov.br
Furthermore, the exact interplay and timing between backbone cyclization and oxidative folding in vivo are not definitively established. ingentaconnect.com It is unclear whether the peptide backbone cyclizes before, during, or after the formation of the disulfide bonds. ingentaconnect.com Understanding the full complement of chaperones and enzymes, like protein disulfide isomerases, that assist in the efficient and correct folding of the cyclotide in its native plant environment is another active area of research. nih.govuq.edu.au Filling these knowledge gaps will be crucial for harnessing the full potential of cyclotides in biotechnological and pharmaceutical applications. uq.edu.auuq.edu.au
Structural Elucidation and Conformational Analysis of Cycloviolacin Y5
Advanced Spectroscopic Techniques for Three-Dimensional Structure Determination
The determination of the complex three-dimensional structure of peptides like Cycloviolacin Y5 relies on sophisticated analytical techniques that can probe molecular structure at an atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structures of cyclotides in solution. xiahepublishing.com The highly constrained and knotted structure of cyclotides makes them well-suited for NMR analysis, as they tend to remain well-ordered in a solution state, which is a prerequisite for obtaining high-resolution structural data. xiahepublishing.com
While a full de novo NMR structure determination for this compound has not been detailed in the primary literature, high-resolution NMR has been instrumental in a comparative context. Specifically, following the computational prediction of this compound's structure via homology modeling, its similarity to the template structure (Cycloviolacin O1) was verified using high-resolution NMR chemical shift comparisons. nih.govscispace.com This step is crucial for validating the accuracy of the computationally derived model, ensuring it reflects the peptide's actual conformation in a solvated environment.
Mass spectrometry (MS) is indispensable for the initial characterization and sequence verification of cyclotides. nih.govscispace.com For this compound, its initial identification and characterization from the Chinese medicinal herb Viola yedoensis involved purification by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by MS. nih.govmdpi.com
To determine the precise amino acid sequence, tandem MS (MS/MS) is employed. This method was effectively used for this compound. nih.govscispace.com The process involved reducing the disulfide bonds to linearize the peptide, followed by enzymatic cleavage with trypsin and endoGluC. nih.gov This generated smaller, linear peptide fragments that could be sequenced using tandem MS. nih.gov The overlapping sequences from these fragments were then pieced together to confirm the full amino acid sequence of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Computational Modeling and Prediction of this compound Structure
Computational methods provide powerful predictive insights into the structure and dynamics of complex biomolecules like this compound, complementing experimental data.
The three-dimensional structure of this compound was predicted using homology modeling, a computational technique that builds a model of a target protein based on its sequence similarity to a known experimental structure (the "template"). nih.govscispace.com For this compound, the structure was predicted using the Modeler 8v1 program. nih.govscispace.com
The template used for modeling this compound was the known solution structure of another bracelet cyclotide, Cycloviolacin O1 (PDB ID: 1NBJ). nih.govnih.gov The process involved generating 100 distinct models, from which the structure with the lowest energy, as calculated by the Modeler program, was selected as the most probable conformation. nih.govscispace.com This final model was then evaluated and validated using NMR data. nih.govscispace.com
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net While specific MD simulation studies exclusively on this compound are not prominent, extensive research on related cyclotides, such as Cycloviolacin O2, provides a framework for understanding the conformational dynamics and membrane interactions applicable to the family. nih.govresearchgate.net
MD simulations on cyclotides reveal how these peptides interact with lipid bilayers, which is central to many of their biological activities. nih.gov These simulations show that electrostatic attractions are the primary driving force for the initial binding between the cyclotide and the membrane. nih.govresearchgate.net Subsequently, hydrophobic residues of the cyclotide insert deep into the membrane's hydrophobic core, leading to stable binding and potential disruption of the membrane. nih.gov Such simulations are crucial for understanding how the surface hydrophobicity of cyclotides like this compound, which is considered the most hydrophobic of the cyclotides from V. yedoensis, correlates with their biological function. nih.govresearchgate.net
Homology Modeling for Structural Prediction
Determinants of Structural Robustness and Stability
The extraordinary stability of this compound and other cyclotides is a direct result of their unique molecular architecture. nih.gov The key determinant of this stability is the cyclic cystine knot (CCK) motif. acs.orgnih.gov This motif consists of two core components:
A Head-to-Tail Cyclic Backbone: The peptide is formed into a continuous loop, which provides significant conformational rigidity and resistance to exopeptidases. nih.gov
A Knotted Arrangement of Three Disulfide Bonds: Six conserved cysteine residues form three interlocking disulfide bonds (I-IV, II-V, III-VI). This creates a highly constrained and knotted core that locks the peptide into its specific three-dimensional fold. acs.org
This CCK topology makes cyclotides exceptionally resistant to thermal denaturation, chemical challenges, and degradation by most proteolytic enzymes, which is a significant advantage for their potential use as therapeutic agents. nih.govresearchgate.net
The Role of the Cyclic Cystine Knot (CCK) Motif in Thermal and Proteolytic Resistance
The defining structural feature of this compound, like all cyclotides, is the cyclic cystine knot (CCK) motif. researchgate.netresearchgate.net This motif is composed of two core elements: the circular peptide backbone and a knotted network of three disulfide bonds. researchgate.net The six cysteine residues that form these bonds are highly conserved across the cyclotide family, creating a stable scaffold. nih.gov
The CCK's topology is intricate: two of the disulfide bonds (formed between CysI-CysIV and CysII-CysV) and the intervening backbone segments form a ring, which is threaded by the third disulfide bond (CysIII-CysVI). researchgate.netdiva-portal.orguq.edu.au This unique, intertwined structure confers an extraordinary degree of stability to the molecule. nih.gov The combination of the cyclic backbone and the cystine knot makes cyclotides, including this compound, exceptionally resistant to thermal, chemical, and enzymatic degradation. researchgate.netdiva-portal.orgnih.govnih.gov This stability is a key characteristic, as most peptides are typically susceptible to breakdown by proteases. xiahepublishing.com The rigidity imparted by the CCK motif protects the peptide bonds from enzymatic cleavage, a feature confirmed by studies showing cyclotides' resistance to degradation by enzymes like trypsin and chymotrypsin. researchgate.netnih.gov
The inherent stability provided by the CCK motif is fundamental to the biological function of cyclotides, allowing them to persist in harsh conditions. nih.govresearchgate.net Even linear versions of these peptides, which lack the circular backbone but retain the cystine knot, show comparable stability, highlighting the critical role of the disulfide knot itself. nih.govacs.org
| Structural Feature | Description | Contribution to Stability |
|---|---|---|
| Cyclic Backbone | The N-terminus and C-terminus of the peptide are joined by a peptide bond. nih.gov | Contributes to overall rigidity and resistance to exopeptidases. nih.gov |
| Cystine Knot | A knotted arrangement of three disulfide bonds formed by six conserved cysteine residues. nih.gov | Provides exceptional resistance to thermal, chemical, and enzymatic degradation. researchgate.netdiva-portal.orgnih.gov |
| CCK Motif | The combination of the cyclic backbone and the cystine knot. researchgate.net | Defines the hyper-stable scaffold of the cyclotide molecule. researchgate.net |
Influence of Loop Regions and Specific Amino Acid Residues on Overall Conformation and Stability
While the CCK motif forms a conserved and rigid core, the amino acid sequences in the six loop regions connecting the cysteine residues are highly variable. nih.gov These loops project from the central knot core and are crucial in determining the specific surface properties and, consequently, the distinct biological activities of each cyclotide. scispace.comresearchgate.net
Research on cyclotides from V. yedoensis has highlighted a strong positive correlation between a cyclotide's surface hydrophobicity and its biological activity. nih.govresearchgate.net this compound is the most hydrophobic of the cyclotides isolated from this plant, a characteristic that correlates with its potent activities. nih.govacs.orgscispace.com Modeling studies show that this compound has the largest proportion of hydrophobic residues on its surface compared to less active cyclotides from the same source. nih.govscispace.com This suggests that the specific arrangement of hydrophobic amino acids in the loop regions is a key determinant of its molecular conformation and function.
| Cyclotide | Relative Hydrophobicity (RP-HPLC Elution) | Hemolytic Activity (HD₅₀) | Reference |
|---|---|---|---|
| Cycloviolacin Y1 | Lowest | Lowest | nih.govscispace.com |
| Cycloviolacin Y4 | Intermediate | 9.3 µM | nih.govscispace.com |
| This compound | Highest | 8.7 µM | nih.govscispace.com |
| Kalata B1 | N/A | 11.7 µM | nih.govscispace.com |
Molecular Mechanisms of Action and Biological Targeting in Preclinical Models
Membrane Interaction and Disruption Pathways
The ability of Cycloviolacin Y5 to interact with and disrupt lipid bilayers is a key determinant of its bioactivity. This process involves a series of steps, from initial binding to the formation of pores that ultimately lead to cell death or viral inactivation.
This compound, like other cyclotides, interacts with both cellular and viral lipid membranes, a process that is fundamental to its mechanism of action. nih.govacs.orggoldaruco.comresearchgate.net This interaction is driven by the peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions that facilitate its association with the lipid bilayer. xiahepublishing.comdiva-portal.orgcore.ac.ukwindows.net The initial binding is thought to involve a combination of electrostatic and hydrophobic forces. nih.gov The hydrophobic patch on the surface of this compound is crucial for its insertion into the membrane. uq.edu.au
A significant feature of the interaction between cyclotides, including by extension this compound, and biological membranes is their specific binding to phosphatidylethanolamine (B1630911) (PE). uq.edu.auresearchgate.net This interaction is a conserved feature among a broad range of cyclotides, suggesting it is a key aspect of their membrane-targeting mechanism. uq.edu.au Studies have demonstrated that the presence of PE in lipid bilayers significantly increases the affinity of cyclotides for the membrane. uq.edu.aunih.gov This preferential binding to PE-containing membranes is a critical step that precedes membrane disruption. uq.edu.au
The ability of cyclotides to specifically recognize and bind to PE has led to their classification as a new family of lipid-binding proteins. uq.edu.au This specificity is thought to contribute to their selective toxicity towards certain cell types and pathogens whose membranes are enriched in PE. uq.edu.aunih.gov The interaction with PE facilitates the subsequent insertion of the cyclotide into the lipid bilayer, a prerequisite for pore formation and membrane permeabilization. windows.netuq.edu.au
Following binding to the membrane, this compound is believed to induce membrane permeabilization through the formation of pores. nih.govacs.orggoldaruco.comresearchgate.netresearchgate.netresearchgate.net This process is thought to occur after the cyclotide inserts itself into the lipid bilayer, a step facilitated by its hydrophobic patch and interaction with membrane lipids like phosphatidylethanolamine. windows.netuq.edu.au The insertion of cyclotide monomers into the membrane is followed by their aggregation to form multimeric pore structures. nih.gov
These pores disrupt the integrity of the cell membrane, leading to the leakage of ions and small molecules from the cell, which ultimately results in cell death. nih.govacs.org The exact architecture of these pores is still under investigation, but it is proposed that they are formed by an assembly of cyclotide molecules. nih.gov The ability to form these pores is a key aspect of the cytotoxic and antimicrobial activities of cyclotides. goldaruco.comresearchgate.net This mechanism of action, which involves the physical disruption of the membrane, makes it less likely for target organisms to develop resistance compared to drugs that target specific enzymes or receptors.
A strong correlation exists between the hydrophobicity and amphipathicity of cyclotides and their membrane-disrupting activity. xiahepublishing.comdiva-portal.orgcore.ac.ukresearchgate.net this compound is noted as the most hydrophobic of the cyclotides isolated from Viola yedoensis, and this property is positively correlated with its potent anti-HIV and hemolytic activities. researchgate.netnih.gov The pronounced amphipathic nature of cyclotides, arising from the surface exposure of a significant number of hydrophobic residues due to their unique cyclic cystine knot structure, is a key driver of their interaction with membranes. diva-portal.orgcore.ac.ukwindows.net
The hydrophobic patch on the cyclotide's surface is directly implicated in its ability to insert into and disrupt lipid bilayers. uq.edu.au Studies have shown that an increase in the hydrophobic surface area of cyclotides leads to greater hemolytic activity, indicating a direct link between hydrophobicity and membrane disruption. nih.gov The strategic positioning of both hydrophobic and charged residues on the molecular surface creates the amphipathic character essential for their biological function. nih.gov This amphipathicity allows the cyclotide to initially associate with the polar headgroups of the lipid bilayer and subsequently insert its hydrophobic regions into the nonpolar core of the membrane. nih.gov
Mechanism of Pore Formation and Subsequent Membrane Permeabilization
Cellular and Molecular Targets Identified in Non-Human Systems
In preclinical studies, this compound has been shown to target viral components, leading to the inhibition of viral lifecycle processes.
This compound is recognized as one of the most potent anti-HIV cyclotides discovered to date. researchgate.netnih.govnih.gov Its mechanism of action against HIV is primarily attributed to its ability to interact with and disrupt the viral membrane, thereby inhibiting viral entry into host cells. nih.govacs.org By targeting the lipid envelope of the virus, this compound can cause membrane disruption, which may lead to the leakage of viral contents and a loss of infectivity. nih.gov
Modulation of Cellular Receptors and Pathways
This compound, a member of the cyclotide family of plant-derived peptides, exerts its biological effects through complex interactions with cellular components. nih.govnih.gov Cyclotides are characterized by their unique cyclic cystine knot (CCK) motif, which provides exceptional stability. nih.govd-nb.info This structural feature, combined with a surface landscape of hydrophobic and hydrophilic amino acid residues, allows for an amphipathic nature that is crucial for its activity. acs.org
The primary mechanism of action for many cyclotides, including this compound, involves direct interaction with and disruption of cellular membranes. acs.orgresearchgate.net This interaction is not random; it is influenced by the lipid composition of the target membrane. researchgate.net Specifically, cyclotides have been shown to target and bind to phosphatidylethanolamine (PE) in lipid membranes, which leads to membrane permeabilization. acs.orgresearchgate.netnih.gov This ability to disrupt membranes is a key factor in its various biological activities. acs.org While the exact receptors are not fully elucidated for all its activities, the membrane-disrupting capability is a foundational aspect of its molecular mechanism. This disruption can lead to the formation of pores in the cell membrane, upsetting cellular homeostasis and ultimately causing cell death. acs.orgnih.gov
In the context of its anti-HIV activity, the hydrophobicity of this compound plays a significant role. nih.govresearchgate.netscispace.com There is a positive correlation between the hydrophobicity of cyclotides and their anti-HIV efficacy. nih.govresearchgate.net this compound, being the most hydrophobic among the cyclotides isolated from Viola yedoensis, demonstrates potent anti-HIV activity. nih.govnih.govacs.org This suggests that its interaction with viral or cellular membranes is a critical step in inhibiting the virus. nih.govresearchgate.net The proposed mechanism involves the cyclotide targeting the viral envelope or host cell membranes, leading to their disruption. researchgate.net Some cyclotides have been shown to inhibit viral entry by binding to viral receptors or by targeting host cell receptors like the CD4 T lymphocyte receptor, which is crucial for HIV replication. acs.orgnih.gov
Effects on Prokaryotic Cell Membranes (e.g., Antibacterial Activity)
This compound is recognized for its antibacterial properties. acs.orgresearchgate.net The mechanism underlying this activity is consistent with the membrane-disrupting nature of cyclotides. researchgate.net These peptides can form pores in the bacterial cell membrane, which allows for the uncontrolled flow of ions and other molecules, leading to cell death. acs.orgnih.gov
The effectiveness of cyclotides against bacteria can vary between Gram-positive and Gram-negative strains, a difference that is attributed to the distinct structures of their cell envelopes. acs.org For instance, some cyclotides like kalata B1 have shown greater potency against Gram-negative bacteria, while cycloviolacin O2 is more effective against Gram-positive bacteria. acs.orgresearchgate.net The antibacterial activity of cyclotides is linked to their ability to interact with and permeabilize the bacterial membrane. nih.gov
Research on cyclotides from Viola japonica demonstrated inhibitory effects on the growth of Acinetobacter baumannii and Bacillus subtilis. nih.gov Time-kill kinetic assays revealed that these cyclotides could achieve a complete bactericidal effect within two hours at a concentration of 4 times the minimum inhibitory concentration (MIC). nih.gov Fluorescence staining experiments have visually confirmed that cyclotides disrupt microbial membranes. nih.gov The interaction with the membrane is considered the primary reason for their biological activity. nih.gov
Impact on Eukaryotic Microorganism Membranes (e.g., Antifungal Activity)
This compound also exhibits antifungal activity, which, similar to its other antimicrobial actions, is primarily attributed to its ability to disrupt cell membranes. acs.orgresearchgate.net The general mechanism involves the formation of pores in the fungal cell membrane, which disrupts cellular homeostasis and leads to cell death. acs.orgresearchgate.netnih.gov This membrane-targeting action is a hallmark of the cyclotide family. researchgate.net
The antifungal activity of various cyclotides has been documented, with some showing potent effects against pathogenic fungi. acs.orgresearchgate.net For example, cycloviolacin O2 and cycloviolacin O8 have demonstrated notable antifungal properties. researchgate.net The ability of these peptides to permeabilize the membranes of eukaryotic microorganisms underscores their broad-spectrum antimicrobial potential. researchgate.netnih.gov
Below is a table summarizing the biological activities of this compound and related cyclotides.
| Compound | Family/Subfamily | Source Organism(s) | Reported Biological Activities |
| This compound | Cyclotide/Bracelet | Viola yedoensis, Viola philippica | Anti-HIV, Anthelmintic, Antibacterial, Antifungal, Hemolytic acs.orgresearchgate.netresearchgate.netxiahepublishing.commdpi.comoup.com |
| Kalata B1 | Cyclotide/Möbius | Oldenlandia affinis, Viola odorata, Viola tricolor, and others | Anti-HIV, Antibacterial, Antifungal, Anthelmintic acs.orgacs.orgxiahepublishing.comuq.edu.au |
| Cycloviolacin O2 | Cyclotide/Bracelet | Viola odorata, Viola tricolor, and others | Antibacterial, Antifungal, Cytotoxic, Insecticidal researchgate.netnih.govmdpi.com |
| Cycloviolacin Y1 | Cyclotide/Bracelet | Viola yedoensis | Anti-HIV, Anthelmintic researchgate.netxiahepublishing.com |
| Cycloviolacin Y4 | Cyclotide/Bracelet | Viola yedoensis | Anti-HIV, Anthelmintic, Hemolytic researchgate.netxiahepublishing.comoup.com |
Preclinical Biological Activities and Research Applications Non Human Models
Antiviral Potency and Associated Research
Cycloviolacin Y5 has demonstrated notable antiviral effects in laboratory settings, particularly against the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity in In Vitro Assays: Comparative Efficacy
In vitro studies using XTT-based assays have identified this compound as one of the most potent anti-HIV cyclotides discovered to date. researchgate.netnih.govacs.org Its efficacy is significantly greater than that of other related cyclotides. For instance, this compound exhibits a 50% effective concentration (EC50) of 0.04 µM, which is considerably lower than that of Cycloviolacin Y1 (1.2 µM), Cycloviolacin Y4 (0.12 µM), and the well-studied cyclotide, kalata B1 (0.66 µM). nih.govxiahepublishing.com This potent anti-HIV activity has been positively correlated with its high degree of hydrophobicity. researchgate.netnih.govscispace.com Among the cyclotides isolated from Viola yedoensis, this compound is the most hydrophobic, a characteristic that is believed to contribute to its ability to disrupt cellular membranes. researchgate.netnih.govhilarispublisher.com This membrane-disrupting capacity is a key aspect of its antiviral mechanism. researchgate.netnih.gov
Comparative Anti-HIV Activity of Cycloviolacins
| Compound | EC50 (µM) | IC50 (µM) | Source |
|---|---|---|---|
| This compound | 0.04 | 1.8 | nih.govmdpi.com |
| Cycloviolacin Y1 | 1.2 | >4.5 | nih.gov |
| Cycloviolacin Y4 | 0.12 | 1.7 | nih.gov |
| Kalata B1 | 0.66 | 5.7 | nih.gov |
| Varv E | 0.35 | 4.0 | nih.gov |
Synergistic Effects with Established Antiviral Agents in Non-Human Cell Lines
Research has explored the potential of cyclotides to work in conjunction with existing antiviral drugs. While specific studies on this compound's synergistic effects are limited, research on the related cyclotide, Cycloviolacin O2, has shown that it can enhance the activity of HIV protease inhibitors like saquinavir (B1662171) and nelfinavir (B1663628). frontiersin.orgresearchgate.net This synergistic action is attributed to the cyclotide's ability to form pores in the membranes of HIV-infected cells, which increases the uptake of the antiviral drugs. researchgate.netresearchgate.net Given that cyclotides often share a membrane-disrupting mechanism of action, it is plausible that this compound could exhibit similar synergistic properties, a hypothesis that warrants further investigation. The potential for combination therapies involving cyclotides could augment the efficacy of current antiretroviral treatments. frontiersin.orgresearchgate.net
Anti-Influenza Activity of Related Cycloviolacins (e.g., Cycloviolacin VY1) in In Vitro Studies
While direct studies on this compound's anti-influenza activity are not prominent, research on other cyclotides from Viola yedoensis has shown promising results. Cycloviolacin VY1, another cyclotide isolated from this plant, has demonstrated significant in vitro activity against the influenza A H1N1 virus. researchgate.netnih.gov It exhibited an IC50 value of 2.27 ± 0.20 µg/mL, indicating greater potency than the control drug oseltamivir (B103847) in the same study. researchgate.net This finding was the first report of a cyclotide with anti-influenza activity. researchgate.netnih.gov The antiviral activity of cyclotides against enveloped viruses like influenza is thought to be due to their ability to disrupt the viral envelope. mdpi.com These findings suggest that the cyclotide class of compounds, including potentially this compound, may have broader antiviral applications beyond HIV.
Antimicrobial Efficacy Investigations
In addition to its antiviral properties, this compound and related compounds have been investigated for their ability to combat bacterial and fungal pathogens.
Antibacterial Activities in In Vitro Assays
Cyclotides, as a class, are known to possess antimicrobial properties, and extracts from Viola yedoensis containing this compound have been shown to inhibit bacterial growth. nih.govmdpi.com The antibacterial action of cyclotides is generally attributed to their amphipathic nature, which allows them to interact with and disrupt bacterial cell membranes, leading to cell lysis. xiahepublishing.comnih.gov Studies on other cyclotides, such as Cycloviolacin O2, have demonstrated potent bactericidal activity against Gram-negative bacteria. oup.com While specific data on the minimum inhibitory concentration (MIC) of pure this compound against various bacterial strains is not extensively detailed in the provided context, the known membrane-disrupting mechanism of cyclotides supports its potential as an antibacterial agent. researchgate.netfrontiersin.org
Antifungal Activities in Preclinical Models
The antifungal potential of cyclotides has also been a subject of preclinical research. Cyclotides exert their antifungal effects by forming pores in the fungal cell membrane, which disrupts cellular homeostasis and leads to cell death. nih.gov Studies on cyclotides from Viola odorata, such as Cycloviolacin O2, have shown potent activity against various fungal plant pathogens with MICs ranging from 0.8 µM to 25 µM. frontiersin.org This activity is linked to their ability to permeabilize fungal membranes. frontiersin.org Although specific antifungal studies focusing solely on this compound are not detailed, the general antifungal properties of the cyclotide family suggest that it may also possess efficacy against fungal pathogens. acs.orgxiahepublishing.com
Cytotoxic Research in Non-Human Cell Lines
This compound and its related cyclotides have been the subject of extensive in vitro research to evaluate their cytotoxic potential against a variety of cancer cell lines. These studies have consistently demonstrated that many cyclotides possess potent, dose-dependent cytotoxic activity against numerous human tumor cell lines. researchgate.netgoldaruco.com
For instance, cyclotides isolated from Viola species have shown activity against cell lines derived from renal adenocarcinoma, T-cell leukemia, lung cancer, myeloma, lymphoma, and ovarian cancer. goldaruco.com Specifically, bracelet cyclotides like Cycloviolacin O2 are often found to be more cytotoxic than Möbius cyclotides. researchgate.net This difference is potentially due to the higher number of positively charged residues and a distinct distribution of hydrophobic patches on the surface of bracelet cyclotides, which facilitates their interaction with cell membranes. researchgate.net
While specific IC₅₀ values for this compound are not always detailed in the broader literature, studies on closely related cyclotides provide a strong indication of its potential. For example, Cycloviolacin O2 has demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. goldaruco.comsb-peptide.com The cytotoxic effects of these peptides are a key area of interest for their potential application in oncology research.
Table 2: Examples of Cytotoxic Activity of Cyclotides Against Various Cancer Cell Lines
| Cyclotide | Cancer Cell Line | Observed Effect |
|---|---|---|
| Cycloviolacin O2 | MCF-7 (Breast), MCF-7/ADR (Drug-resistant Breast) | Dose-dependent cytotoxicity. goldaruco.com |
| Vigno 5 | HeLa (Cervical) | Significant reduction in cell survival. researchgate.net |
| Cliotide T1 | HeLa (Cervical) | Potent cytotoxicity. researchgate.net |
| Various Cyclotides | U251 (Glioblastoma), MDA-MB-231 (Breast), A549 (Lung), DU145 (Prostate), BEL-7402 (Liver) | Varied cytotoxic activities. researchgate.net |
The primary mechanism underlying the cytotoxic activity of cyclotides, including this compound, is the disruption of the cell membrane. researchgate.netresearchgate.net This membrane-disrupting capability is a common feature among cyclotides and is directly linked to their amphipathic nature, which arises from the presence of both hydrophobic and hydrophilic amino acid clusters on their molecular surface. acs.org
Research indicates that cyclotides can directly target and permeabilize the lipid bilayer of cell membranes. nih.govresearchgate.net This interaction leads to the formation of pores or other disruptions in the membrane, causing leakage of cellular contents and ultimately leading to cell death. nih.govacs.org The process is often rapid, with some cyclotides like Cycloviolacin O2 capable of disintegrating the cell membranes of human lymphoma cells within minutes. researchgate.net
Furthermore, studies have suggested that cyclotides exhibit a degree of selectivity in their membrane interactions. They appear to preferentially bind to membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids. nih.govnih.gov This specificity might contribute to the differential activity observed between cancerous and normal cells, as the composition of the cell membrane can differ. The ability of cyclotides to form multimeric pores in the membrane is also considered a key aspect of their lytic effects. acs.org
Evaluation against Various Cancer Cell Lines in In Vitro Studies
Immunomodulatory Investigations (General Cyclotide Research Context)
While direct research on the immunomodulatory effects of this compound is limited, the broader class of cyclotides has been investigated for such properties. researchgate.net Some cyclotides have been reported to possess immunosuppressive capabilities. researchgate.net The potential for cyclotides to modulate the immune system is an emerging area of research. For example, a variant of a cyclotide, T20K, has been identified as a candidate for treating multiple sclerosis, highlighting the immunomodulatory potential within this peptide family. xiahepublishing.com The stable and versatile structure of cyclotides makes them attractive scaffolds for designing new therapeutic agents with specific immunomodulatory functions.
Chemical and Biotechnological Synthesis of Cycloviolacin Y5 and Its Analogues
Chemical Synthesis Strategies
Chemical synthesis provides a robust platform for producing Cycloviolacin Y5 and its analogues with high precision, allowing for the incorporation of non-natural amino acids and specific modifications. The process is typically bifurcated into the assembly of the linear precursor followed by a crucial cyclization step.
Solid-Phase Peptide Synthesis (SPPS) for Linear Precursors
The assembly of the linear amino acid sequence of this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govuq.edu.au This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govmdpi.com SPPS is advantageous as it allows for the easy removal of excess reagents and by-products by simple filtration and washing, which simplifies the purification process. mdpi.com
Two main chemical strategies are employed in SPPS: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. uq.edu.aumdpi.com While early cyclotide syntheses utilized Boc chemistry, Fmoc-based strategies have gained popularity due to the use of less hazardous reagents. nih.gov The choice of strategy influences the selection of protecting groups for the amino acid side chains and the conditions required for their removal. mdpi.com
A critical component of the synthesis is the linker that attaches the peptide to the resin. For the synthesis of cyclotide precursors destined for native chemical ligation, specialized linkers are used that, upon cleavage, yield a C-terminal thioester. mdpi.comnih.gov This reactive group is essential for the subsequent cyclization step. The linear precursor, once assembled and cleaved from the resin, is then purified before proceeding to backbone cyclization. nih.gov
Backbone Cyclization Techniques: Intramolecular Native Chemical Ligation
The hallmark of cyclotide synthesis is the formation of the circular peptide backbone. The most prevalent and efficient method for achieving this is intramolecular Native Chemical Ligation (NCL). nih.govresearchgate.netmdpi.com This technique creates a native peptide bond between the N- and C-termini of the linear precursor in a highly specific manner. mdpi.com
The NCL reaction requires a linear peptide precursor that has an N-terminal cysteine residue and a C-terminal thioester. researchgate.netqyaobio.com The process is typically performed in aqueous buffers under physiological pH conditions. nih.govresearchgate.net The reaction mechanism involves a chemoselective transthioesterification between the sulfur atom of the N-terminal cysteine and the C-terminal thioester, forming a thioester-linked intermediate. This intermediate then undergoes a spontaneous and rapid intramolecular S-to-N acyl transfer, resulting in the formation of a stable, native amide bond and the cyclized peptide backbone. mdpi.com This method is highly effective and avoids the epimerization that can occur with other chemical cyclization techniques. qyaobio.com Following cyclization, the peptide is subjected to oxidative folding conditions to form the three essential disulfide bonds that create the stable cystine knot topology. uq.edu.au
Recombinant Expression Systems for this compound Production
Biotechnological production offers an alternative to chemical synthesis, leveraging cellular machinery to produce the cyclotide precursor. This approach can be more cost-effective for large-scale production and allows for the biosynthesis of the peptide within a biological system.
Utilization of Bacterial Expression Systems (e.g., Escherichia coli)
Escherichia coli is a widely used and well-established host for the production of recombinant proteins due to its rapid growth, well-understood genetics, and the availability of numerous molecular tools. nih.govunr.edu.ar For cyclotide production, the gene encoding the linear precursor of this compound is cloned into an expression vector. unr.edu.ar Often, the precursor is expressed as a fusion protein. For instance, it can be fused to a carrier protein that directs it to the periplasm of the E. coli cell. mdpi.comscielo.br The oxidizing environment of the periplasm is more conducive to the correct formation of disulfide bonds compared to the reducing environment of the cytoplasm. scielo.br
One strategy involves fusing the precursor to an intein, a protein splicing unit, which can generate the required C-terminal thioester upon cleavage. google.com This thioester is then available for an intramolecular NCL reaction to cyclize the backbone. google.com While E. coli can successfully produce the linear or cyclized precursors, challenges such as inclusion body formation and the need for subsequent in vitro folding and cyclization steps can complicate the process. unr.edu.arscielo.br
Plant-Based Expression Systems (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
Producing cyclotides in their native plant environment or a model plant system is an attractive strategy, as these organisms possess the necessary cellular machinery for cyclotide processing, including folding and cyclization. Nicotiana benthamiana has emerged as a particularly useful chassis for the transient expression of cyclotides. researchgate.net
A key element in plant-based production is the asparaginyl endopeptidase (AEP), the enzyme responsible for the natural cyclization of cyclotides in their native host plants. xiahepublishing.com The AEP recognizes and cleaves the C-terminal propeptide of the cyclotide precursor and ligates the newly formed C-terminus to the N-terminus. uq.edu.auxiahepublishing.com By co-expressing the gene for the this compound precursor with the gene for a suitable AEP in N. benthamiana, it is possible to achieve efficient in planta cyclization of the target peptide. researchgate.net This approach harnesses the plant's natural biosynthetic pathway to produce the correctly folded and cyclized peptide.
Optimization of Expression and Cyclization Efficiency in Recombinant Hosts
Maximizing the yield of functional this compound in recombinant systems requires the optimization of several factors. In both bacterial and plant hosts, codon optimization of the precursor gene to match the codon usage of the expression host can significantly enhance translational efficiency and protein yield. acs.org
In plant-based systems, the efficiency of cyclization is a major bottleneck. The co-expression of processing enzymes, particularly AEPs, is crucial for driving the cyclization reaction. acs.org Furthermore, to combat post-transcriptional gene silencing, which can limit the accumulation of the recombinant transcript, a viral gene silencing suppressor, such as the p19 protein from the Tomato bushy stunt virus, can be co-expressed. acs.org This has been shown to increase the yield of expressed cyclotides. acs.org For both chemical and biotechnological routes, optimizing the oxidative folding conditions—including buffer composition, pH, and the use of redox agents—is critical for ensuring the correct formation of the three disulfide bonds that define the stable cystine knot structure of this compound. mdpi.com
Data Tables
Table 1: Comparison of Synthesis Strategies for Cyclotides like this compound
| Feature | Chemical Synthesis (SPPS/NCL) | Bacterial Expression (E. coli) | Plant-Based Expression |
| Starting Material | Amino acid derivatives, resins | Plasmid DNA, bacterial cells | Plasmid DNA, plant cells/tissue |
| Key Process | Stepwise peptide assembly, chemical ligation nih.govresearchgate.net | Gene expression, protein purification nih.gov | Gene expression, in vivo processing researchgate.net |
| Cyclization Method | Intramolecular Native Chemical Ligation (NCL) nih.gov | In vitro NCL or enzymatic ligation google.com | in vivo enzymatic (AEP-mediated) xiahepublishing.com |
| Key Advantage | High purity, allows non-natural amino acids | Low cost, rapid growth, scalable nih.gov | Potential for correct folding/cyclization researchgate.net |
| Key Challenge | Cost, scale-up, folding efficiency mdpi.com | Inclusion bodies, endotoxin, complex purification unr.edu.ar | Low yield, slow growth, gene silencing acs.org |
Table 2: Factors for Optimizing Recombinant this compound Production
| Optimization Target | Strategy | Rationale | Reference(s) |
| Gene Expression | Codon Optimization | Matches host codon bias to improve translation efficiency. | acs.org |
| Transcript Stability | Co-expression of p19 suppressor | Inhibits post-transcriptional gene silencing in plants. | acs.org |
| Protein Folding | Periplasmic targeting (in E. coli) | The oxidizing environment of the periplasm promotes disulfide bond formation. | scielo.br |
| Cyclization Efficiency | Co-expression of AEPs (in plants) | Provides the necessary enzyme for backbone cyclization. | xiahepublishing.comacs.org |
| Overall Yield | Alkaline pH shift (in E. coli) | Can alleviate metabolic stress from acetate (B1210297) accumulation during fermentation. | plos.org |
Peptide Engineering and Scaffold Design for Enhanced Functionality
The remarkable stability of the cyclotide framework, conferred by its head-to-tail cyclic backbone and knotted disulfide bridges, makes it an exceptional scaffold for peptide engineering. nih.govresearchgate.netxiahepublishing.com This structural robustness allows for extensive modifications, such as amino acid substitutions and the insertion of foreign peptide sequences, without compromising the core fold. xiahepublishing.comresearchgate.net Consequently, cyclotides like this compound are viewed as ideal templates in drug design, enabling the development of analogues with modulated activity, improved specificity, and novel therapeutic functions. nih.govxiahepublishing.comuq.edu.au
Rational Design for Modulating Activity and Specificity
Rational design of cyclotides involves the targeted modification of their amino acid sequence to alter their biological properties in a predictable manner. researchgate.net This approach leverages an understanding of how specific residues contribute to the peptide's structure and function, including its interactions with biological membranes and molecular targets. researchgate.netdiva-portal.org For cyclotides, key factors that are often manipulated include surface charge, hydrophobicity, and the composition of the solvent-exposed loops.
The biological activity of many cyclotides, including their antimicrobial and cytotoxic effects, is linked to their ability to interact with and disrupt cell membranes. nih.govresearchgate.netwindows.net These interactions are governed by a combination of electrostatic and hydrophobic forces. nih.gov For instance, the presence of positively charged residues can facilitate initial binding to negatively charged components of microbial or cancer cell membranes, while a significant hydrophobic patch is crucial for membrane insertion and permeabilization. researchgate.netresearchgate.net
Rational design strategies for cyclotides like this compound often focus on:
Modulating Hydrophobicity and Charge: Altering the balance of hydrophobic and charged residues can fine-tune a cyclotide's activity and selectivity. Studies on cycloviolacins have shown that the number of basic residues can correlate with inhibitory activity. windows.net Conversely, masking charges, such as the glutamic acid residue in loop 1 of some cyclotides, can reduce antimicrobial activity by affecting the intramolecular interactions that stabilize the scaffold. nih.gov
Amino Acid Substitutions: Replacing specific amino acids in the non-conserved loop regions is a common strategy to enhance function. nih.gov For example, the anti-HIV activity of this compound, which is significantly more potent than that of the prototypic cyclotide Kalata B1, is attributed to its specific amino acid sequence. uq.edu.au Engineering efforts can introduce or remove residues to enhance a desired activity or reduce an undesired one, such as hemolytic activity. mdpi.com Site-directed mutagenesis is a key technique for achieving these precise modifications. mdpi.com
The goal of these rational design efforts is to create analogues with an improved therapeutic index, for example, by increasing potency against a specific pathogen or cancer cell line while minimizing toxicity to host cells. nih.gov
Strategies for Grafting Bioactive Epitopes onto the Cyclotide Scaffold
The exceptional stability of the cyclotide framework makes it an ideal platform for "grafting," a process where a bioactive peptide sequence (epitope) is inserted into one of the cyclotide's loops. nih.govxiahepublishing.comacs.org This strategy aims to confer the biological activity of the grafted epitope onto the highly stable and cell-penetrating cyclotide scaffold, thereby protecting the epitope from proteolytic degradation and enhancing its bioavailability. nih.govwindows.net
Key strategies and considerations for grafting include:
Scaffold Selection: Cyclotides from the trypsin inhibitor subfamily, such as MCoTI-I, are often used as scaffolds because they exhibit low cytotoxicity to mammalian cells while being able to traverse cellular membranes, making them suitable for targeting intracellular proteins. nih.gov
Grafting Site: The choice of loop for grafting is crucial. Loop 6 of the MCoTI-I cyclotide has been successfully used to graft a modified antimicrobial peptide sequence (PG-1), resulting in an engineered cyclotide with broad-spectrum antibacterial activity and low toxicity. acs.org In another example, a vascular endothelial growth factor receptor antagonist was grafted onto loops of Kalata B1 to inhibit cancer cell proliferation. xiahepublishing.comwindows.net
Linker Design: Flexible linker sequences may be used to connect the grafted epitope to the cyclotide backbone, ensuring that both the epitope and the scaffold can fold into their native, bioactive conformations. google.com
Synthesis Methods: Both chemical synthesis and recombinant expression systems are used to produce grafted cyclotides. google.com Chemical synthesis using solid-phase methods allows for the creation of a linear precursor which is then cyclized and folded. google.com Recombinant methods often involve fusing the precursor peptide to an intein, which facilitates backbone cyclization. google.com
This grafting technology has proven to be a powerful tool, creating novel molecules that combine the desired biological activity of a known peptide with the stability and favorable pharmacokinetic properties of the cyclotide scaffold. acs.orgacs.org
Future Research Directions and Preclinical Therapeutic Potential
Comprehensive Elucidation of Cycloviolacin Y5's Full Biosynthetic Pathway
The biosynthesis of cyclotides is a complex process involving the expression of a precursor protein, which includes a signal domain, pro-sequences, and the mature cyclotide domain. windows.netacs.org This precursor undergoes a series of post-translational modifications, including oxidative folding facilitated by protein disulfide isomerases (PDIs) and subsequent excision and head-to-tail cyclization by enzymes known as asparaginyl endopeptidases (AEPs). acs.orgdiva-portal.org
While this general pathway is understood, the specific enzymes and gene precursors responsible for producing this compound in Viola yedoensis remain unidentified. mdpi.com Future research must prioritize the complete elucidation of its unique biosynthetic pathway. This involves identifying the specific O-acyl-isopeptidase and other enzymes that catalyze its formation. Understanding these molecular mechanisms is critical for developing biotechnological production methods, such as expressing the peptide in heterologous systems like yeast or bacteria, which could provide a sustainable and scalable source for preclinical studies.
Advanced Structural-Functional Correlative Studies to Refine Mechanistic Understanding
This compound is distinguished by its high degree of hydrophobicity, a characteristic that is strongly correlated with its potent anti-HIV and hemolytic activities. nih.govscispace.comresearchgate.net Studies have shown that among the cyclotides isolated from V. yedoensis, this compound is the most hydrophobic and exhibits the most powerful anti-HIV effect, with an EC50 value of 40 nM. xiahepublishing.comnih.govscispace.com This suggests its mechanism of action is heavily dependent on interactions with and disruption of cellular membranes. researchgate.netacs.org
Table 1: Bioactivity Profile of this compound and Related Cyclotides
| Compound | Subfamily | Source Plant | Primary Bioactivity | EC50 (Anti-HIV) | Hemolytic Activity (HD50) | Reference |
| This compound | Bracelet | Viola yedoensis | Anti-HIV, Hemolytic | 0.04 µM | 8.7 µM | xiahepublishing.comnih.govscispace.com |
| Cycloviolacin Y1 | Bracelet | Viola yedoensis | Anti-HIV, Hemolytic | 1.21 µM | >25 µM | xiahepublishing.comnih.govscispace.com |
| Cycloviolacin Y4 | Bracelet | Viola yedoensis | Anti-HIV, Hemolytic | 0.20 µM | 9.3 µM | xiahepublishing.comscispace.com |
| Kalata B1 | Möbius | Oldenlandia affinis | Anti-HIV, Hemolytic, Antibacterial | 0.66 µM | 11.7 µM | xiahepublishing.comscispace.com |
| Cycloviolacin O2 | Bracelet | Viola odorata | Antibacterial, Anti-HIV | Not specified | Not specified | acs.orgresearchgate.netmdpi.com |
Exploration of Novel Preclinical Applications and Efficacy in Diverse Biological Systems
The research on this compound has predominantly focused on its anti-HIV potential. acs.orgnih.gov However, the broader cyclotide family is known for a wide spectrum of biological activities, including potent antibacterial, antifungal, insecticidal, and anticancer effects. xiahepublishing.comwindows.netacs.org The established membrane-disrupting capability of this compound makes it a strong candidate for investigation in these other therapeutic areas.
Future preclinical studies should explore the efficacy of this compound against a diverse range of biological targets. This includes panels of clinically relevant Gram-positive and Gram-negative bacteria, pathogenic fungi, and various cancer cell lines, particularly those known for multidrug resistance. Given that cyclotides can damage the midgut cell membranes of insect larvae, its potential as a bio-pesticide could also be a valuable avenue of research. windows.net Such exploratory studies will broaden the potential applications of this compound beyond virology.
Development of Engineered this compound Analogues as Promising Preclinical Lead Compounds
The inherent stability of the cyclotide scaffold makes it an ideal framework for peptide engineering. xiahepublishing.comnih.gov Analogues can be designed to enhance therapeutic efficacy while minimizing undesirable side effects, such as the hemolytic activity observed with this compound. nih.govscispace.com The development of engineered analogues represents a critical step in translating its potent bioactivity into a viable preclinical lead compound.
Research should focus on creating synthetic or recombinant analogues of this compound with modified amino acid sequences. The primary goal would be to modulate its hydrophobicity to uncouple its potent therapeutic activity (e.g., anti-HIV or anticancer) from its cytotoxicity to healthy mammalian cells. By substituting specific residues, it may be possible to improve its therapeutic index significantly. Furthermore, bioactive epitopes from other molecules could be grafted onto the this compound backbone to create novel functionalities, a strategy that has proven successful for other cyclotides like MCoTI-I and kalata B1. nih.govgoogle.com
Investigation of Combinatorial Approaches with Existing Preclinical Agents to Enhance Efficacy
A highly promising area of future research is the use of this compound in combination therapies. Other cyclotides, such as Cycloviolacin O2, have been shown to potentiate the effects of conventional drugs. researchgate.net Specifically, Cycloviolacin O2 enhances the efficacy of antiretroviral drugs like saquinavir (B1662171) and nelfinavir (B1663628) by forming pores in the membranes of HIV-infected cells, thereby increasing drug uptake. researchgate.netmdpi.com
Given its powerful membrane-disrupting properties, this compound could act as a potent chemosensitizing agent. Preclinical studies should investigate its use in combination with existing antiretroviral agents to potentially overcome drug resistance or lower the required dosage. Similarly, its ability to permeabilize cancer cell membranes could be harnessed to enhance the delivery and efficacy of chemotherapeutic drugs such as doxorubicin, an approach that has been demonstrated with other cyclotides. researchgate.net These combinatorial strategies could unlock new therapeutic paradigms for treating infectious diseases and cancer.
Q & A
Q. What experimental methodologies are recommended for isolating and purifying Cycloviolacin Y5 from natural sources?
this compound, a cyclotide from the Violaceae family, requires multi-step purification involving solvent extraction, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC). Critical parameters include pH optimization (e.g., using 0.1% trifluoroacetic acid) and gradient elution (e.g., 20–60% acetonitrile) to resolve structurally similar cyclotides. Purity validation via MALDI-TOF mass spectrometry and NMR spectroscopy is essential to confirm molecular weight (<3 kDa) and disulfide bond topology .
Q. How can researchers design bioactivity assays to evaluate this compound’s antimicrobial properties?
Standardized protocols include broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include cytotoxicity controls (e.g., hemolysis assays on red blood cells) to assess selectivity. Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .
Q. What structural characterization techniques are critical for confirming this compound’s cyclic cystine knot (CCK) motif?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are gold standards. For NMR, employ 2D experiments (TOCSY, NOESY) in deuterated solvents (e.g., D₂O/CD₃CN) to resolve backbone connectivity and disulfide linkages. Crystallography requires high-purity (>95%) samples and cryocooling to mitigate radiation damage .
Q. Which in vitro models are suitable for studying this compound’s anticancer potential?
Use cancer cell lines (e.g., HeLa, MCF-7) in viability assays (MTT or resazurin-based). Include apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays. Compare results with normal fibroblast lines (e.g., NIH/3T3) to assess therapeutic index. Dose-response curves and synergy indices (e.g., Chou-Talalay method) are critical for mechanistic insights .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Conduct meta-analyses to identify variables such as extraction protocols (e.g., plant subspecies, seasonal variations) or assay conditions (e.g., serum interference). Reproduce experiments under standardized guidelines (e.g., OECD 423 for toxicity) and apply statistical tests (ANOVA with post-hoc corrections) to validate consistency .
Advanced Research Questions
Q. What advanced techniques can elucidate this compound’s mechanism of action at the molecular level?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (ka, kd) to membrane lipids (e.g., phosphatidylcholine bilayers). For intracellular targets, use CRISPR-Cas9 knockouts or siRNA silencing in conjunction with transcriptomics (RNA-seq) to identify pathways modulated by this compound .
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity profiles?
Apply multi-omics integration (proteomics, metabolomics) to identify off-target effects. Use machine learning (e.g., random forest models) to correlate structural features (e.g., loop 5 hydrophobicity) with toxicity. Validate hypotheses via site-directed mutagenesis and comparative studies with synthetic analogs .
Q. What strategies ensure reproducibility in this compound’s pharmacological studies?
Adhere to FAIR data principles: publish raw NMR/crystallography data in repositories (e.g., Protein Data Bank), and document experimental parameters (e.g., temperature, buffer composition) using electronic lab notebooks (ELNs). Collaborative inter-laboratory validation studies are recommended to confirm bioactivity claims .
Q. How can researchers investigate this compound’s synergistic effects with conventional antibiotics?
Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) or antagonism (FICI >4) should be validated via time-kill curves and genomic analysis (e.g., qRT-PCR for efflux pump genes). Include pharmacokinetic modeling to predict in vivo efficacy .
Q. What computational approaches predict this compound’s structure-activity relationships (SARs)?
Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide-membrane interactions. Quantum mechanics/molecular mechanics (QM/MM) can map electrostatic potentials of cyclic loops. Validate predictions via alanine scanning mutagenesis and circular dichroism (CD) spectroscopy to assess structural stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
